3-Methyl-2-(2-methylcyclohexyl)aniline
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Overview
Description
3-Methyl-2-(2-methylcyclohexyl)aniline is an organic compound with the molecular formula C14H21N. It is a derivative of aniline, where the aniline ring is substituted with a methyl group and a 2-methylcyclohexyl group. This compound is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(2-methylcyclohexyl)aniline can be achieved through several methods. One common approach involves the alkylation of aniline derivatives. For instance, the reaction of 3-methylaniline with 2-methylcyclohexyl chloride in the presence of a base such as sodium hydroxide can yield the desired product . Another method involves the reduction of nitroarenes followed by alkylation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions. These processes are optimized for high yield and purity, often using catalysts to enhance reaction rates and selectivity. The use of continuous flow reactors and advanced separation techniques ensures efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(2-methylcyclohexyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are frequently used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include substituted anilines, nitroso compounds, and various alkylated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Methyl-2-(2-methylcyclohexyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: This compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(2-methylcyclohexyl)aniline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets are still under investigation, but it is believed to modulate certain signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
3-Methylaniline: A simpler derivative with only a methyl group attached to the aniline ring.
2-Methylcyclohexylamine: Contains the cyclohexyl group but lacks the aromatic aniline structure.
N-Methylaniline: Another derivative where the nitrogen is methylated instead of the aromatic ring.
Uniqueness
3-Methyl-2-(2-methylcyclohexyl)aniline is unique due to the presence of both a methyl group and a 2-methylcyclohexyl group on the aniline ring. This dual substitution imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C14H21N |
---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
3-methyl-2-(2-methylcyclohexyl)aniline |
InChI |
InChI=1S/C14H21N/c1-10-6-3-4-8-12(10)14-11(2)7-5-9-13(14)15/h5,7,9-10,12H,3-4,6,8,15H2,1-2H3 |
InChI Key |
VIUGHPXNEUIZTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1C2=C(C=CC=C2N)C |
Origin of Product |
United States |
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